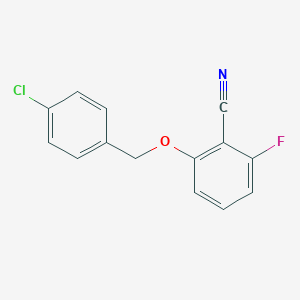

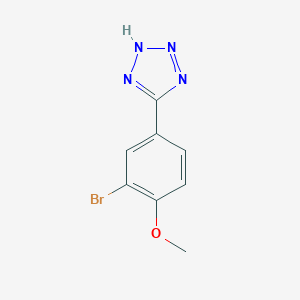

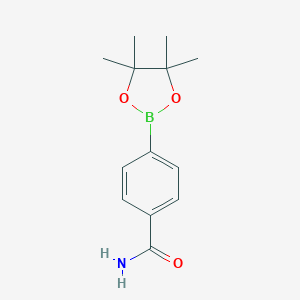

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrazole derivatives involves various strategies, often targeting the introduction of specific functional groups to achieve desired properties. While the exact synthesis method for 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole specifically is not detailed in the available literature, general approaches for synthesizing tetrazole compounds involve cycloaddition reactions, nucleophilic substitution, or the use of azides with nitriles. These methods provide a framework for understanding how such compounds might be synthesized (Al-Hourani et al., 2015).

Molecular Structure Analysis

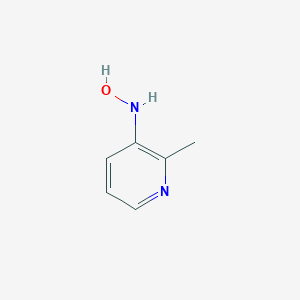

Tetrazole derivatives, including 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, exhibit distinct molecular structures characterized by the tetrazole ring. X-ray crystallography studies reveal that these compounds often crystallize in specific space groups, with detailed cell dimensions illustrating the planarity of the tetrazole rings and the orientation of substituent groups. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological molecules (Askerov et al., 2019).

Chemical Reactions and Properties

Tetrazole compounds participate in a variety of chemical reactions, such as cycloadditions, substitutions, and transformations into other heterocyclic compounds. These reactions are influenced by the nature of the substituents attached to the tetrazole ring. The presence of a bromo-methoxyphenyl group in 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole could affect its reactivity, making it a precursor for further chemical modifications (Harada et al., 1992).

Physical Properties Analysis

The physical properties of tetrazole derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are essential for predicting the compound's behavior in different environments and applications. For instance, the planarity of the tetrazole ring and the nature of its substituents influence the compound's crystallinity and thermal stability (Gómez-Zavaglia et al., 2006).

Chemical Properties Analysis

The chemical properties of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its application in different chemical reactions and potential use in material science or pharmaceuticals. The electron-withdrawing or donating nature of the substituents affects the electron density on the tetrazole ring, thereby influencing its chemical behavior (Dabbagh et al., 2006).

Applications De Recherche Scientifique

Structural Analysis and Molecular Docking

A study explored the crystal structures of tetrazole derivatives, including those similar to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, and conducted molecular docking studies to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. This research suggests potential applications in understanding enzyme inhibition and drug design (Al-Hourani et al., 2015).

Crystallographic Data on Substituted Tetrazolones

Research on crystallographic data of substituted tetrazolones, including compounds similar to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, analyzed their solid-state formation and hydrogen bonding. These findings contribute to the understanding of molecular interactions in solid states, which can be valuable in materials science (Rayat, Alawode, & Desper, 2009).

Synthesis and Characterization in Photodynamic Therapy

A study involved the synthesis and characterization of novel zinc phthalocyanine derivatives, including components structurally akin to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole. These derivatives exhibited properties useful in photodynamic therapy, highlighting the potential use of tetrazole derivatives in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis for Anticonvulsant Activity

Research on the synthesis of compounds with a structure related to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole revealed their potential anticonvulsant activity. This suggests the role of such compounds in the development of new anticonvulsant drugs (Vijaya Raj & Narayana, 2006).

Antitumor Activity and Structure Activity Relationships

Another study focused on synthesizing hetero annulated carbazoles, including structures similar to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole. They demonstrated significant in vitro antitumor activity, suggesting their potential as therapeutic drugs against cancer (Murali, Sparkes, & Prasad, 2017).

Safety And Hazards

As with any chemical compound, handling “5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information.

Orientations Futures

The study and application of “5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole” would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a lead compound in drug discovery.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.

Propriétés

IUPAC Name |

5-(3-bromo-4-methoxyphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMQSSCIJPVXSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNN=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596262 |

Source

|

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |

CAS RN |

191602-76-3 |

Source

|

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)